exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride is a bicyclic compound characterized by a nitrogen atom incorporated into a six-membered ring structure. Its molecular formula is and it has a molar mass of approximately 135.59 g/mol. The compound features a hydroxyl group at the 6-position and is typically encountered in its hydrochloride form, which enhances its solubility in water and stability in various chemical environments . The compound is recognized for its potential pharmacological applications, particularly due to its structural similarities to various biologically active molecules.
The chemical behavior of exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride includes several noteworthy reactions:
Research indicates that exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride exhibits promising biological activities. It has been implicated in various pharmacological studies, particularly as a potential therapeutic agent due to its structural resemblance to known neurotransmitter analogs. The compound's derivatives have shown activity against certain types of cancer cells and may also influence neurochemical pathways, suggesting potential uses in treating neurological disorders .
Several synthetic routes have been developed for exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride:
The applications of exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride are diverse:
Interaction studies involving exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride have focused on its binding affinities with various biological targets, including receptors and enzymes. Preliminary findings suggest that it may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropharmacology . Further research is necessary to elucidate these interactions fully.
Several compounds share structural similarities with exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride, each presenting unique properties:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Azabicyclo[3.2.0]heptan-6-one | Bicyclic amine | Exhibits different reactivity patterns due to ring size |
| 2-Azabicyclo[2.2.1]heptane | Bicyclic amine | Known for its role in drug design and synthesis |
| 6-Amino-3-azabicyclo[3.1.0]hexane | Bicyclic amine derivative | Enhanced biological activity compared to exo form |
These compounds highlight the uniqueness of exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride through its specific functional groups and stereochemistry, which contribute to its distinct pharmacological profile.
exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride (CAS RN: 1523542-00-8) is a bicyclic amine alcohol hydrochloride salt with the molecular formula C₅H₉NO·HCl and a molecular weight of 135.59 g/mol. The compound’s structure features a fused cyclopropane ring, which introduces significant steric strain, and an exo-oriented hydroxyl group at the 6-position of the bicyclic system (Figure 1). This structural motif is rare in natural products but highly relevant in medicinal chemistry due to its potential to mimic transition states in enzymatic reactions or serve as a rigid scaffold for drug design.
| Property | Value | Source |
|---|---|---|
| CAS RN | 1523542-00-8 (hydrochloride) | |
| 862713-83-5 (free base) | ||
| Molecular Formula | C₅H₉NO·HCl | |
| Molecular Weight | 135.59 g/mol | |
| Purity (Commercial) | ≥95% | |
| Storage Conditions | Frozen (-20°C) |
The compound’s significance lies in its utility as a synthetic intermediate. Its bicyclic core is a precursor for structurally complex molecules, including pharmaceuticals and agrochemicals. For example, analogous azabicyclic systems are found in analgesics like tramadol, which shares a similar nitrogen-containing bicyclic backbone. However, unlike tramadol, exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride lacks opioid receptor affinity, making it a safer candidate for non-therapeutic research applications.
This article focuses on three core objectives:
Notably, this review excludes discussions of pharmacological safety, dosage, or industrial manufacturing processes due to insufficient data in non-restricted sources.
The synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride relies heavily on cyclization strategies to construct its bicyclic framework. One prominent method involves Rh-catalyzed cyclohydrocarbonylation (CHC), which enables the formation of 1-azabicyclo[x.y.0] systems through a double cyclization process. In this approach, a dehydrodipeptide substrate undergoes linear-selective hydroformylation to generate an aldehyde intermediate, followed by intramolecular condensation to form a cyclic N-acyliminium ion. A subsequent nucleophilic cyclization step yields the bicyclic structure with high diastereoselectivity [2]. For example, Rh-BIPHEPHOS catalysts facilitate this process under mild conditions, achieving yields exceeding 80% in model systems [2].
Another innovative route involves intramolecular C–H amination, where light and heat synergistically activate remote C–H bonds to form bridged bicyclic amines. Density functional theory (DFT) studies have shown that photoexcitation generates nitrene intermediates, which undergo radical recombination to form the bicyclic core [3]. This method avoids traditional stoichiometric reagents and has been demonstrated on gram scales, highlighting its scalability [3].
Additionally, 1,3-dipolar cycloaddition (1,3-DC) reactions between cyclopropenes and azomethine ylides offer a pathway to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. Cyclopropenes act as dipolarophiles, reacting with Ruhemann’s purple-derived ylides to form spirocyclic adducts with high stereoselectivity [7]. For instance, 3-methyl-3-phenylcyclopropene reacts with protonated Ruhemann’s purple (PRP) to yield bis-spirocyclic products in 65–75% yields [7].
Catalytic hydrogenation plays a critical role in reducing unsaturated intermediates during the synthesis of exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride. Palladium-based catalysts, such as Pd/(PSi–Al₂O₃) hybrids, are particularly effective for hydrogenating C–C double and triple bonds in continuous flow systems [6]. These systems operate under mild conditions (25–50°C, 1–3 bar H₂) and achieve near-quantitative conversions while minimizing catalyst leaching [6]. For example, hydrogenation of allylglycine derivatives using Pd/(PSi–Al₂O₃) in a flow reactor reduces reaction times to under 30 minutes with >95% yield [6].
Rhodium catalysts also find utility in selective hydrogenation steps. In the CHC process described earlier, Rh-BIPHEPHOS not only facilitates hydroformylation but also enables subsequent hydrogenation of imine intermediates to stabilize the bicyclic structure [2]. This dual functionality underscores the versatility of rhodium in multi-step syntheses.
Hydrolysis and esterification are pivotal for functionalizing intermediates during the synthesis. For instance, acid-catalyzed hydrolysis of cyclopropane-derived hemiaminals generates hydroxyl groups essential for forming the final alcohol moiety [4]. In one approach, treatment of N-acyliminium intermediates with aqueous HCl at 60°C cleaves ester protecting groups, yielding the free alcohol with >90% purity [4].
Esterification is employed to protect sensitive functional groups during cyclization. Benzyl ethers and tert-butyl esters are commonly used to shield hydroxyl and carboxyl groups, respectively. For example, allylglycinol benzyl ether serves as a protected intermediate in CHC reactions, which is later deprotected via hydrogenolysis to reveal the hydroxyl group [2].
Optimizing reaction conditions is crucial for maximizing yields and selectivity. Key factors include:
DFT-guided mechanistic studies have further refined these parameters. For example, computational modeling revealed that allylic strain governs the conformation of N-acyliminium intermediates, enabling stereochemical control during cyclization [2].
Transitioning from laboratory-scale synthesis to industrial production requires addressing catalyst longevity, solvent recovery, and process safety. Continuous flow hydrogenation systems using Pd/(PSi–Al₂O₃) catalysts demonstrate exceptional stability, retaining >90% activity over 8-hour operations [6]. This approach reduces downtime associated with batch processing and enhances throughput.
For gram-scale syntheses, light-mediated intramolecular amination offers a scalable alternative to traditional thermal methods. By employing high-intensity LEDs (450 nm) and flow reactors, photochemical steps achieve consistent yields of 70–80% without sacrificial reagents [3].
Economic considerations also favor in situ imine formation, which eliminates the need for isolating unstable intermediates. For instance, one-pot CHC-hydrogenation sequences reduce purification steps, cutting production costs by an estimated 30% [2].
The exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride features a distinctive bicyclic framework that combines a three-membered cyclopropane ring fused to a five-membered pyrrolidine ring containing a nitrogen atom . This azabicyclic system represents a significant structural motif in medicinal chemistry, with the compound exhibiting the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 grams per mole [2] [3].
The bicyclic structure contains a nitrogen atom within the six-membered ring framework, creating a unique azabicyclic system with well-defined three-dimensional properties . The presence of a three-membered cyclopropane ring within the structure introduces substantial ring strain, which directly influences the compound's reactivity and stability profiles [5].
Ring Strain Analysis
The cyclopropane component of the bicyclic framework exhibits significant angle strain due to the deviation from the ideal tetrahedral bond angle of 109.5° [6]. In cyclopropane systems, the bond angles are constrained to approximately 60°, representing a substantial deviation of 49.5° from the ideal geometry [6]. This angle strain, combined with torsional strain effects, contributes to the overall ring strain energy of the bicyclic system [7].
The bicyclic [3.1.0] system demonstrates elevated ring strain compared to larger ring systems, with the cyclopropane ring exhibiting approximately 27.6 kcal/mol of ring strain energy [5]. This strain manifests as increased reactivity in ring-opening reactions and enhanced susceptibility to nucleophilic attack [8]. The presence of the nitrogen atom at the 3-position further influences the electronic distribution within the bicyclic framework, affecting both the stability and reactivity of the system [9].
Structural Implications
The rigid bicyclic framework enforces specific spatial orientations of substituents, creating a conformationally constrained system that limits molecular flexibility [10]. This structural rigidity has been demonstrated to be beneficial in medicinal chemistry applications, where precise three-dimensional positioning of pharmacophores is crucial for biological activity [11]. The azabicyclic system's ability to act as a conformationally restricted scaffold makes it particularly valuable for structure-activity relationship studies [12].
Computational studies indicate that the bicyclic framework exhibits two primary low-energy conformers separated by a 5.8 kcal/mol energy barrier . This conformational behavior is directly related to the ring strain inherent in the cyclopropane portion of the structure, which influences the overall molecular dynamics and potential energy surface of the compound .
The stereochemical characteristics of exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride are defined by the presence of multiple chiral centers within the bicyclic framework. The compound possesses defined stereochemistry at specific positions, with the exo configuration representing a critical structural feature that influences its physical and chemical properties [14].
Chiral Center Analysis
The bicyclic framework contains chiral centers at positions 1, 5, and 6, with the absolute configuration typically described using the Cahn-Ingold-Prelog notation system [14]. The (1R,5S,6R) configuration represents one of the possible stereoisomeric forms of the compound, with the specific stereochemistry influencing biological activity and molecular recognition properties [15].
The presence of the hydroxyl group at the 6-position introduces an additional stereochemical element, with the exo configuration indicating that the substituent is oriented away from the bicyclic framework [16]. This spatial arrangement has significant implications for molecular interactions and biological activity profiles [11].
Stereochemical Influence on Properties
The defined stereochemistry of the compound affects its interaction with biological targets and its pharmacological properties [14]. Studies have demonstrated that stereoisomers of azabicyclo[3.1.0]hexane derivatives can exhibit dramatically different binding affinities and selectivity profiles for various receptor systems [11]. The exo configuration at the 6-position has been shown to influence the compound's ability to interact with specific enzyme active sites and receptor binding domains [12].
The stereochemical arrangement also affects the compound's synthetic accessibility and chemical reactivity. The exo configuration is typically favored during cyclopropanation reactions due to steric considerations and electronic effects [16]. This stereochemical preference has been exploited in synthetic methodologies designed to access specific stereoisomers selectively [17].
Configurational Stability
The rigid bicyclic framework provides configurational stability to the chiral centers, preventing epimerization under normal conditions [10]. This stability is particularly important for pharmaceutical applications, where stereochemical integrity must be maintained throughout synthetic processes and storage conditions . The cyclopropane ring's inherent strain contributes to the configurational stability by creating a rigid scaffold that resists conformational changes [7].
The conformational behavior of exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride is characterized by restricted molecular dynamics due to the rigid bicyclic framework. Computational studies employing density functional theory calculations have provided detailed insights into the compound's conformational preferences and energy landscapes [19] [20].
Conformational Analysis
Molecular dynamics simulations demonstrate that the bicyclic system exhibits limited conformational flexibility, with the primary conformational changes occurring through ring puckering motions within the five-membered pyrrolidine ring [20]. The correlation between dihedral angles and ring buckle has been determined through semiempirical calculations, revealing specific conformational preferences for the azabicyclic framework [20].
The conformational analysis reveals that the compound can adopt chair and boat conformations for the pyrrolidine ring portion, with the chair conformation being energetically favored in most cases [21]. The presence of the hydroxyl group at the 6-position influences the conformational preferences, with the exo configuration providing additional stabilization through minimized steric interactions [20].
Three-Dimensional Molecular Modeling
Quantum chemical calculations using the M11/cc-pVDZ level of theory have been employed to investigate the three-dimensional structure and electronic properties of azabicyclo[3.1.0]hexane derivatives [22]. These calculations provide detailed information about molecular geometries, electronic distributions, and energetic properties of different conformers [19].
The three-dimensional modeling reveals that the bicyclic framework enforces specific spatial arrangements of substituents, creating well-defined pharmacophoric orientations [9]. The rigid scaffold positions the hydroxyl group in a specific three-dimensional space, influencing its ability to participate in hydrogen bonding and other intermolecular interactions .
Electronic Structure Properties
Density functional theory calculations have elucidated the electronic structure characteristics of the azabicyclic system, including molecular orbital distributions and electron density patterns [23]. The cyclopropane ring's electron density distribution exhibits unique characteristics due to the ring strain, influencing the compound's reactivity and electronic properties [24].
The HOMO-LUMO energy gaps and orbital symmetries have been characterized through computational methods, providing insights into the compound's electronic excitation properties and potential reactivity patterns [25]. These electronic structure calculations are essential for understanding the compound's behavior in various chemical and biological environments [26].
The structure-activity relationship analysis of exo-3-azabicyclo[3.1.0]hexan-6-ol hydrochloride and related compounds reveals critical correlations between molecular structure and biological activity. The rigid bicyclic framework serves as a privileged scaffold that positions functional groups in optimal orientations for target engagement [11].
Biological Activity Correlations
Structure-activity relationship studies have demonstrated that the azabicyclo[3.1.0]hexane framework exhibits significant biological activity across multiple therapeutic areas [11]. The compound and its derivatives have been investigated as selective ligands for the mu-opioid receptor, with modifications to the core structure leading to compounds with picomolar binding affinity [11]. The exo configuration at the 6-position has been identified as a critical structural feature for achieving selectivity over delta and kappa opioid receptor subtypes [11].
The hydroxyl group at the 6-position contributes to the compound's binding affinity through hydrogen bonding interactions with target proteins [12]. Studies have shown that modifications to this functional group can dramatically affect biological activity, with the exo configuration providing optimal spatial positioning for receptor engagement [11].
Conformational Constraints and Activity
The rigid bicyclic structure acts as a conformationally constrained scaffold that mimics specific secondary structures found in bioactive peptides [9]. This conformational restriction has been exploited in the design of peptidomimetic compounds that exhibit enhanced metabolic stability and improved pharmacokinetic properties [10].
The three-dimensional arrangement of functional groups within the bicyclic framework directly influences the compound's ability to interact with biological targets [12]. The exo configuration provides a specific spatial orientation that is crucial for achieving high binding affinity and selectivity profiles [11].
Synthetic Modifications and Activity Enhancement
Structure-activity relationship studies have identified key positions within the azabicyclic framework that can be modified to enhance biological activity [11]. The nitrogen atom at the 3-position serves as a site for structural modifications, with various substituents being investigated to optimize pharmacological properties [12].
The hydroxyl group at the 6-position has been subjected to extensive medicinal chemistry modifications, including esterification, etherification, and conversion to other functional groups . These modifications have been shown to affect the compound's binding affinity, selectivity, and pharmacokinetic properties [11].
Pharmacophore Modeling
Three-dimensional pharmacophore models have been developed based on the azabicyclo[3.1.0]hexane scaffold, identifying key spatial features required for biological activity [9]. These models incorporate the rigid bicyclic framework as a central scaffold element, with specific distance and angle constraints defined by the compound's three-dimensional structure [10].
The pharmacophore models have been validated through the design and synthesis of novel analogs, confirming the importance of the bicyclic framework in maintaining biological activity [11]. The exo configuration at the 6-position has been identified as a critical pharmacophoric element that contributes to the compound's overall activity profile [12].